Girard's Reagent P-d5

Descripción general

Descripción

El sulfato de aminoguanidina es un compuesto químico con la fórmula (CH₆N₄)₂·H₂SO₄. Es conocido por sus propiedades farmacológicas y se utiliza como material de partida para la síntesis de diversos fármacos e inhibidores enzimáticos . El compuesto está estructuralmente relacionado con la guanidina y la hidracina, lo que lo convierte en un agente versátil en la investigación química y biológica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sulfato de aminoguanidina se puede sintetizar mediante varios métodos. Un método común implica la reacción de hidrato de hidracina con cianamida, seguida de la adición de bicarbonato de amonio y dióxido de carbono gaseoso . Las condiciones de reacción típicamente implican calentar la mezcla a aproximadamente 80 °C y mantener la temperatura durante varias horas para garantizar la reacción completa .

Otro método implica la reducción de nitroguanidina con polvo de zinc en presencia de ácido acético, seguida de la adición de cloruro de amonio y bicarbonato de sodio . Este método requiere un control cuidadoso de la temperatura y el uso de un baño de hielo para mantener la temperatura de reacción entre 5 °C y 15 °C .

Métodos de producción industrial: La producción industrial de sulfato de aminoguanidina a menudo implica rutas sintéticas similares pero a mayor escala. El uso de hidrato de hidracina y cianamida es común, y la reacción se lleva a cabo en grandes reactores bajo condiciones controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfato de aminoguanidina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Se sabe que forma complejos estables con iones metálicos y puede participar en reacciones de química de clic, como la cicloadición de azida-alquino catalizada por cobre .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en reacciones con sulfato de aminoguanidina incluyen sulfato de cobre, ascorbato de sodio y varios ácidos y bases. Las condiciones de reacción a menudo implican temperaturas controladas y el uso de catalizadores para facilitar las reacciones .

Productos principales formados: Los productos principales formados a partir de reacciones que involucran sulfato de aminoguanidina dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, en reacciones de oxidación, el sulfato de aminoguanidina puede formar productos finales de glicación avanzada, mientras que en reacciones de reducción, puede formar varios derivados de hidracina .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Girard's Reagent P-d5 has a wide range of applications across various scientific fields:

- Quantification of Glycans : It has been utilized in glycomics studies to quantify glycans through electrospray ionization mass spectrometry. This application is critical for understanding carbohydrate metabolism and its implications in diseases .

- Analysis of Steroids : The reagent is effective for the derivatization of steroid hormones, enabling sensitive quantification necessary for endocrinology and oncology research .

- Study of Oxysterols : this compound aids in lipid biochemistry by quantifying oxysterols, which are important signaling molecules involved in various metabolic pathways .

- Epigenetic Research : It has been employed to analyze 5-methylcytosine derivatives, contributing to studies on gene expression and epigenetic regulation .

Case Studies

-

Glycan Analysis in Cancer Tissues :

A study demonstrated enhanced detection of N-glycans from formalin-fixed paraffin-embedded tissues using this compound. The derivatization improved the sensitivity and specificity of mass spectrometric analysis, allowing for better characterization of glycan profiles associated with cancer progression. -

Steroid Hormone Quantification :

Research highlighted the application of this compound in the quantitative analysis of low-concentration steroid hormones using liquid chromatography coupled with mass spectrometry (LC-MS). This method provided insights into hormonal changes related to various diseases, showcasing the reagent's utility in clinical diagnostics . -

Oxysterol Profiling :

A study focused on the quantification of side-chain-hydroxylated oxysterols using a highly automated nano-LC/MS approach. The use of this compound facilitated accurate measurement of these compounds at low concentrations, contributing to lipidomics research and understanding metabolic disorders .

Mecanismo De Acción

El mecanismo de acción del sulfato de aminoguanidina implica su capacidad para inhibir la formación de productos finales de glicación avanzada y la sintasa de óxido nítrico . Se une a grupos carbonilo reactivos, evitando la formación de productos de glicación dañinos. Además, inhibe la actividad de la sintasa de óxido nítrico, reduciendo la producción de óxido nítrico y sus efectos inflamatorios asociados .

Comparación Con Compuestos Similares

El sulfato de aminoguanidina es similar a otros derivados de guanidina e hidracina, como la diciandiamida y las biguanidas . Es único en su capacidad para inhibir tanto los productos finales de glicación avanzada como la sintasa de óxido nítrico, lo que lo convierte en un compuesto valioso en el estudio de la diabetes y las enfermedades cardiovasculares .

Lista de Compuestos Similares:- Diciandiamida

- Biguanidas

- Guanidina pirazolonas

- Metil biguanidiltion

- 2-Guanidinobenzoimidazol

El sulfato de aminoguanidina destaca por su doble acción inhibitoria y su versatilidad en diversas aplicaciones químicas y biológicas.

Actividad Biológica

Girard's Reagent P-d5 is a cationic hydrazine derivative widely recognized for its significant role in biochemical applications, particularly in the derivatization and quantification of various biomolecules. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and applications in research, supported by data tables and relevant case studies.

Target of Action

this compound primarily targets carbonyl compounds, including glycans, oxysterols, and 5-methylcytosine derivatives. Its primary function is to form water-soluble hydrazones through a reaction with these carbonyl groups, enhancing their detection and quantification in biological samples.

Mode of Action

The reagent interacts with carbonyl-containing biomolecules, facilitating their analysis via mass spectrometry. This interaction is crucial for the separation and quantification processes in glycomics and lipidomics.

Biochemical Pathways

This compound influences several biochemical pathways:

- Carbohydrate Metabolism: It aids in the quantification of glycans, impacting carbohydrate metabolism significantly.

- Lipid Biochemistry: The reagent is utilized to quantify oxysterols, which are important signaling molecules involved in various cellular processes.

- Epigenetic Processes: It plays a role in analyzing 5-methylcytosine derivatives, contributing to the understanding of gene expression regulation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is soluble in DMSO and PBS, which allows for flexible application in various experimental settings. The compound demonstrates stability under recommended storage conditions (typically at -20°C), ensuring its integrity over time.

Cellular Effects

The interaction of this compound with biomolecules can alter cellular functions by modifying glycosylation patterns and affecting signaling pathways. For instance, changes in oxysterol levels can influence cell signaling and metabolism.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

- Low Doses: Generally well-tolerated with minimal toxicity.

- High Doses: Potential adverse effects include toxicity and alterations in cellular functions.

Data Table: Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Target Compounds | Glycans, oxysterols, 5-methylcytosine derivatives |

| Mechanism | Formation of water-soluble hydrazones |

| Biochemical Pathways Impacted | Carbohydrate metabolism, lipid biochemistry, epigenetic processes |

| Solubility | Soluble in DMSO (1 mg/ml) and PBS (10 mg/ml) |

| Stability | Stable at -20°C for several years |

Case Studies

-

Quantification of Glycans:

In a study utilizing this compound for glycan analysis via mass spectrometry, researchers demonstrated enhanced sensitivity and specificity compared to traditional methods. The derivatization allowed for clearer separation of glycan structures, leading to more accurate quantification results . -

On-Tissue Derivatization:

An innovative approach using this compound for on-tissue derivatization was explored. This method improved the detection of N-glycans directly from tissue samples, showcasing the reagent’s versatility in complex biological matrices . -

Metabolomic Studies:

In metabolomic research, this compound was employed as an internal standard for quantifying metabolites in biological samples. Its deuterated form provided enhanced accuracy in analyses involving low-abundance metabolites .

Propiedades

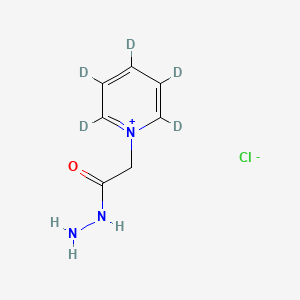

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXLVXDHVHWYFR-GWVWGMRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.